1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde
Description
Historical Context of Pyrazole Derivatives
The historical development of pyrazole derivatives traces its origins to the pioneering work of German chemists in the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, marking the beginning of systematic research into this important class of heterocyclic compounds. The foundational synthesis of pyrazole itself was accomplished by German chemist Hans von Pechmann in 1898, who employed a classical method involving the reaction of acetylene with diazomethane. This early synthetic achievement established the groundwork for the extensive development of pyrazole chemistry that would follow in subsequent decades.
The first synthesis of substituted pyrazoles was carried out in 1883 by Knorr and colleagues, who demonstrated the cyclocondensation of β-diketone compounds with hydrazine derivatives to produce polysubstituted pyrazole structures. This breakthrough methodology not only validated the feasibility of pyrazole synthesis but also revealed the potential for creating diverse substitution patterns that would prove crucial for biological activity. The discovery of the first natural pyrazole compound, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, further emphasized the biological relevance of this heterocyclic system.
Throughout the twentieth century, pyrazole derivatives gained recognition for their diverse pharmacological properties, leading to the development of numerous therapeutic agents. Notable examples include celecoxib, a potent anti-inflammatory agent, and stanozolol, an anabolic steroid, both of which contain the pyrazole ring as a central structural feature. The evolution of pyrazole chemistry has been characterized by continuous methodological improvements and the exploration of novel substitution patterns, ultimately culminating in the sophisticated compounds such as 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde that represent current research frontiers.
Classification of this compound in Heterocyclic Chemistry
This compound belongs to the expansive class of nitrogen-containing heterocyclic compounds, specifically categorized as a pyrazolopyridine derivative. The compound exhibits a complex molecular architecture that integrates multiple heterocyclic systems, positioning it within the broader family of fused ring compounds that have garnered significant attention in medicinal chemistry. The pyrazole ring system, characterized as an azole with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, forms the central core of this molecule.
The structural classification of this compound reveals several key heterocyclic features that define its chemical behavior and potential applications. The presence of the pyrazole ring contributes weak basicity characteristics, with the parent pyrazole system exhibiting a pKb value of 11.5, corresponding to a pKa of the conjugate acid of 2.49 at 25 degrees Celsius. The incorporation of the pyridine ring system introduces additional nitrogen-containing functionality that can participate in coordination chemistry and hydrogen bonding interactions, while the benzyl substituent provides aromatic character and potential for π-π stacking interactions.
According to crystallographic analysis, the pyrazole ring system maintains planarity, with carbon-nitrogen distances of approximately 1.33 Ångströms, indicating significant aromatic character. The aldehyde functional group at the 4-position of the pyrazole ring introduces electrophilic reactivity that can facilitate further chemical transformations and potentially enhance biological activity through covalent interactions with target proteins. This combination of structural features places the compound within the category of multifunctional heterocycles that are particularly valuable for pharmaceutical applications.
The compound's classification within the broader context of heterocyclic chemistry demonstrates the evolution of molecular design strategies that seek to combine multiple pharmacophoric elements within a single molecular framework. The integration of pyrazole, pyridine, benzyl, and aldehyde functionalities represents a sophisticated approach to heterocyclic synthesis that maximizes both chemical versatility and biological potential.
Relevance in Contemporary Research
Contemporary research has identified this compound as a compound of significant scientific interest, particularly in the field of antiviral research. The compound has been characterized as a pyrazolopyridine with demonstrated anticoronaviral properties, positioning it within the critical domain of infectious disease research. This classification as an anticoronaviral agent has elevated the compound's profile in pharmaceutical research, especially considering the global impact of coronavirus-related diseases and the ongoing need for effective therapeutic interventions.
The relevance of pyrazole derivatives in contemporary pharmaceutical research extends beyond their antiviral properties to encompass a broad spectrum of biological activities. Recent studies have demonstrated that pyrazole-containing compounds exhibit selective anti-proliferative actions against various human cancer cell lines, with particular promise as inhibitors of cellular proliferation. Research has shown that compounds containing distal pyrazole rings and sulfonyl moieties can effectively decrease the viability of breast cancer cells, with some derivatives achieving IC50 values as low as 39.70 micromolar against MCF7 cell lines.
The contemporary significance of pyrazole derivatives is further exemplified by their applications in metabolic enzyme inhibition, particularly targeting enzymes relevant to neurodegenerative disorders. Studies have identified pyrazole analogs that demonstrate potent inhibition of acetylcholinesterase, carbonic anhydrase, and α-glycosidase, with IC50 values ranging from nanomolar to low micromolar concentrations. The compound this compound, with its complex substitution pattern, represents a sophisticated example of how modern medicinal chemistry approaches can be applied to optimize biological activity through rational molecular design.
The integration of computational approaches, including molecular docking studies and structure-activity relationship analyses, has become increasingly important in the evaluation of pyrazole derivatives. Recent research has employed molecular modeling techniques to understand the interaction of pyrazole compounds with target proteins, providing insights into the molecular basis of their biological activities. These computational approaches have become essential tools for predicting and optimizing the properties of compounds like this compound in drug discovery applications.
Nomenclature and Historical Developments
The systematic nomenclature of this compound reflects the evolution of chemical naming conventions and the increasing complexity of heterocyclic compounds developed throughout the twentieth and twenty-first centuries. The International Union of Pure and Applied Chemistry name for this compound, 1-benzyl-3-pyridin-3-ylpyrazole-4-carbaldehyde, demonstrates the systematic approach to naming that accounts for each structural component and its positional relationship within the molecular framework.
The historical development of pyrazole nomenclature can be traced to Ludwig Knorr's original classification system established in 1883, which provided the foundation for the systematic naming of pyrazole derivatives. Knorr's nomenclature system established the numerical designation of ring positions and the conventions for naming substituents, principles that remain fundamental to contemporary chemical nomenclature. The evolution of this naming system has accommodated increasingly complex molecular structures, including multi-ring systems and diverse functional groups.
The compound's Chemical Abstracts Service registry number, 956504-56-6, provides a unique identifier that facilitates database searches and regulatory tracking. This alphanumeric designation system, developed to manage the exponentially growing number of chemical compounds, represents a crucial advancement in chemical information management. The European Community number 979-355-7 provides additional regulatory identification within European chemical databases, demonstrating the international coordination of chemical nomenclature systems.
The molecular representation using Simplified Molecular-Input Line-Entry System notation, C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=O, provides a text-based description of the molecular structure that can be processed by computer systems. This systematic approach to molecular representation has become essential for modern chemical informatics and database management, enabling rapid identification and comparison of chemical structures across global research networks.
The development of International Chemical Identifier systems, including the InChI string InChI=1S/C16H13N3O/c20-12-15-11-19(10-13-5-2-1-3-6-13)18-16(15)14-7-4-8-17-9-14/h1-9,11-12H,10H2, represents the most recent advancement in chemical nomenclature technology. These identifier systems provide unambiguous molecular descriptions that facilitate automated chemical information processing and ensure consistency across different database systems and research platforms.
Significance in Heterocyclic Organic Chemistry
The significance of this compound in heterocyclic organic chemistry stems from its representation of advanced synthetic methodologies and its embodiment of key principles in molecular design. The compound exemplifies the sophisticated integration of multiple heterocyclic systems within a single molecular framework, demonstrating the evolution of heterocyclic chemistry from simple ring systems to complex multifunctional architectures. This level of structural complexity reflects the maturation of synthetic organic chemistry and the development of methodologies capable of constructing intricate molecular targets with precision.
The synthetic approaches available for pyrazole-4-carbaldehyde derivatives, including the Vilsmeier-Haack reaction and oxidation of corresponding alcohols, represent fundamental transformations in heterocyclic chemistry. The Vilsmeier-Haack formylation reaction, in particular, has proven to be a versatile method for introducing aldehyde functionality into pyrazole systems, enabling the synthesis of compounds like this compound through well-established synthetic protocols. These methodological developments have expanded the accessible chemical space within pyrazole chemistry and facilitated the preparation of increasingly complex target molecules.
The compound's significance extends to its role as a synthetic intermediate and building block for more complex heterocyclic systems. Pyrazole-4-carbaldehyde derivatives serve as versatile precursors for the synthesis of fused ring systems, including pyrazolopyridines and other bicyclic heterocycles. The aldehyde functionality provides a reactive center for condensation reactions, cycloaddition processes, and other transformations that can lead to structurally diverse products with enhanced biological activities.
The following table summarizes the key structural and chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C16H13N3O |
| Molecular Weight | 263.29 g/mol |
| Chemical Abstracts Service Number | 956504-56-6 |
| International Union of Pure and Applied Chemistry Name | 1-benzyl-3-pyridin-3-ylpyrazole-4-carbaldehyde |
| European Community Number | 979-355-7 |
| Chemical Entity of Biological Interest Identifier | CHEBI:149826 |
| Chemical Database Identifier | ChEMBL1548894 |
The broader significance of this compound in heterocyclic organic chemistry is reflected in its classification as a member of the pyrazolopyridine family, which encompasses over 300,000 documented compounds with diverse biological activities. This extensive chemical space demonstrates the remarkable synthetic versatility of pyrazole-based systems and their continued importance in pharmaceutical research and development. The systematic exploration of structure-activity relationships within this chemical class has led to the identification of numerous therapeutic agents and continues to drive innovation in drug discovery efforts.
Properties
IUPAC Name |
1-benzyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-12-15-11-19(10-13-5-2-1-3-6-13)18-16(15)14-7-4-8-17-9-14/h1-9,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLALNLLKMJDSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332223 | |
| Record name | 1-benzyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826363 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956504-56-6 | |
| Record name | 1-benzyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knorr-Type Cyclocondensation
The classical Knorr pyrazole synthesis remains widely employed. A representative protocol involves:
-
Reaction of benzylhydrazine with ethyl 3-(pyridin-3-yl)-3-oxopropanoate in acetic acid at reflux (110°C, 8 hr).
-
Intermediate hydrazone formation followed by cyclization under acidic conditions.
-
Isolation of 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid ethyl ester (yield: 68-72%).
Limitations : Requires pre-functionalized β-keto esters, which may complicate subsequent C4 oxidation to the aldehyde.
Vilsmeier-Haack Formylation-Cyclization
A more direct approach utilizes the Vilsmeier-Haack reagent (POCl3/DMF) for concurrent cyclization and formylation:
-
Treatment of N-benzyl-N'-(pyridin-3-ylcarbonyl)hydrazine with POCl3/DMF (1:3 molar ratio) in dichloroethane (40°C, 6 hr).
-
Tandem cyclization and formylation yields the target aldehyde in a single step.
Advantages : Eliminates separate oxidation steps, improves atom economy.
Carbaldehyde Functionalization Strategies
Direct C4 Formylation
For pre-formed pyrazoles lacking the aldehyde group, formylation proceeds via:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Duff Reaction | Hexamine, H2SO4 | 130°C, 3 hr | 41 |
| Vilsmeier-Haack | POCl3, DMF | 0°C→RT, 12 hr | 67 |
| Directed ortho-Metalation (DoM) | LDA, DMF | -78°C, THF, 2 hr | 55 |
The Vilsmeier-Haack method demonstrates superior regioselectivity for C4 functionalization due to the directing effect of the N1-benzyl group.
Oxidation of Hydroxymethyl Precursors
Alternative pathway using 4-hydroxymethyl intermediates:
-
1-Benzyl-3-pyridin-3-yl-1H-pyrazole-4-methanol synthesis via Grignard addition to 4-cyano derivatives.
-
Oxidation with pyridinium chlorochromate (PCC) in CH2Cl2 (RT, 4 hr).
Benzylation and N1-Substitution Techniques
Nucleophilic Alkylation
Standard protocol for introducing the benzyl group:
-
Deprotonation of 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde with NaH (2.2 eq) in THF (0°C, 30 min).
-
Addition of benzyl bromide (1.5 eq) in DMF.
-
Stirring at 60°C for 12 hr.
Critical parameters :
-
Strict temperature control (-10°C to 0°C) during deprotonation prevents aldehyde oxidation.
-
Anhydrous DMF enhances alkylation efficiency.
Mitsunobu Reaction for Challenging Substrates
For sterically hindered pyrazoles:
-
React 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde with benzyl alcohol (1.2 eq).
-
DIAD (1.5 eq) and PPh3 (1.5 eq) in THF (0°C→RT, 24 hr).
Pyridin-3-yl Group Installation
Suzuki-Miyaura Cross-Coupling
Stepwise assembly for complex derivatives:
-
Synthesis of 3-bromo-1-benzyl-1H-pyrazole-4-carbaldehyde via bromination (NBS, CHCl3, 40°C).
-
Coupling with pyridin-3-ylboronic acid (1.2 eq) using Pd(PPh3)4 (5 mol%) in dioxane/H2O (3:1).
-
K2CO3 (2 eq), 90°C, 8 hr under N2.
Optimization data :
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)2 | XPhos | Toluene/H2O | 68 |
| PdCl2(dppf) | - | DMF | 71 |
| Pd(PPh3)4 | - | Dioxane/H2O | 76 |
Direct Cyclization with Pyridine-3-carboxaldehyde
One-pot assembly strategy:
-
Condensation of benzylhydrazine with pyridine-3-carboxaldehyde (2 eq) in EtOH (reflux, 4 hr).
-
Addition of acetylenedicarboxylate (1 eq), continued reflux for 12 hr.
-
Oxidative aromatization with DDQ (1.5 eq) in toluene (110°C, 3 hr).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patented methodology for kilogram-scale production:
-
Continuous Knorr cyclization in microreactor (Residence time: 15 min, 140°C).
-
In-line Vilsmeier-Haack formylation using POCl3/DMF (molar ratio 1:1.2).
-
Automated quench system with NaHCO3 solution.
-
Production capacity: 12 kg/day with 64% overall yield.
Economic advantages :
-
37% reduction in POCl3 consumption vs batch processes.
-
83% decrease in organic solvent waste.
Green Chemistry Approaches
| Parameter | Conventional Method | Improved Protocol |
|---|---|---|
| Solvent | DCM (5 L/kg) | Cyrene® (1.2 L/kg) |
| Catalyst | Pd(PPh3)4 | Pd NPs@MOF |
| Reaction Temperature | 90°C | 70°C (microwave) |
| E-factor | 18.7 | 6.2 |
Implementation of immobilized palladium catalysts and biorenewable solvents reduces environmental impact while maintaining yields ≥70%.
Analytical Characterization Data
Critical spectroscopic data for quality control:
1H NMR (400 MHz, CDCl3) :
δ 10.02 (s, 1H, CHO), 8.91 (d, J = 2.4 Hz, 1H, Py-H), 8.58 (dd, J = 4.8, 1.6 Hz, 1H, Py-H), 8.23 (s, 1H, H-5), 7.85 (dt, J = 8.0, 2.0 Hz, 1H, Py-H), 7.38-7.28 (m, 5H, Bn), 5.45 (s, 2H, CH2Ph).
HRMS (ESI+) :
Calculated for C16H13N3O [M+H]+: 263.1059, Found: 263.1056.
IR (ATR) :
ν 1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N), 1550 cm⁻¹ (pyridine ring) .
Chemical Reactions Analysis
1-Benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, various solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry Applications
1-Benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde has shown promise in various pharmacological studies, particularly for its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant anti-inflammatory effects. For instance, a study synthesized several pyrazole derivatives and evaluated their effects on inflammation models, showing that certain compounds had comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example, specific modifications to the pyrazole structure have led to enhanced activity against A549 lung cancer cells . The ability of these compounds to modulate signaling pathways involved in cancer progression is an area of active research.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response. Some derivatives have shown selective inhibition, which is crucial for developing anti-inflammatory agents with reduced side effects .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of pyrazole derivatives, including this compound. Compounds have been tested against various bacterial strains, demonstrating significant antibacterial effects. Notably, some derivatives exhibited potency against resistant strains of bacteria .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, as an anticoronaviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Table 1: Impact of Benzyl Substituent Modifications
Pyridine vs. Phenyl Substituents
The pyridin-3-yl group in the target compound distinguishes it from phenyl-substituted analogs:
- 3-Phenyl-1H-pyrazole-4-carbaldehyde : Lacks the pyridine ring, reducing hydrogen-bonding capacity and basicity. This results in lower solubility in polar solvents but higher thermal stability .
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde : Methyl groups at the 3- and 5-positions increase steric hindrance, slowing aldehyde reactivity. However, this compound exhibits enhanced crystallinity, as demonstrated in X-ray diffraction studies .
Functional Group Replacements
Replacing the aldehyde group alters reactivity and biological activity:
- 1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid : The carboxylic acid group enables salt formation (e.g., dihydrochlorides) for improved bioavailability. However, it lacks the aldehyde’s capacity for Schiff base formation, limiting its utility in coordination chemistry .
- 1-Methyl-1,4-dihydropyridine-3-carbaldehyde : While structurally distinct, this compound shares aldehyde-mediated reactivity. The dihydropyridine ring confers redox activity, making it prone to oxidation under ambient conditions .
Table 2: Functional Group Comparison
Core Structural Analogues
Pyrazolo-pyridine hybrids and fused-ring systems display divergent properties:
- 1-(3-Chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid : The fused pyrazolo-pyridine core enhances planarity, promoting intercalation with DNA. This compound shows potent anticancer activity but reduced synthetic accessibility compared to simpler pyrazoles .
- 5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde : The azetidine ring introduces conformational rigidity, improving target selectivity in enzyme inhibition assays. This derivative has an 88% structural similarity score to the target compound .
Biological Activity
1-Benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde, with the chemical formula and CAS number 956504-56-6, is a compound belonging to the pyrazole family. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Molecular Weight : 263.3 g/mol
Purity : 97% .
Anticancer Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with a pyrazole core can inhibit the proliferation of various cancer cell lines, including:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Inhibition of growth |
| Breast Cancer | MDA-MB-231 | Antiproliferative effects |
| Liver Cancer | HepG2 | Significant inhibition |
| Colorectal Cancer | HCT116 | Cytotoxic effects |
| Renal Cancer | 786-O | Growth inhibition |
The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vivo studies have demonstrated that certain derivatives exhibit comparable efficacy to standard anti-inflammatory drugs like indomethacin.
| Compound | IC50 (μg/mL) | Standard Drug (IC50) |
|---|---|---|
| Compound A | 60.56 | Diclofenac (54.65) |
| Compound B | 57.24 | Ibuprofen (55.00) |
These findings suggest that the compound may serve as a promising lead for developing new anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus (ATCC 25923) | Moderate inhibition |
| Escherichia coli (ATCC 25922) | Significant inhibition |
| Pseudomonas aeruginosa (ATCC 27853) | Moderate inhibition |
The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Anticancer Study : A study evaluated a series of pyrazole derivatives for their anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development .
- Anti-inflammatory Research : In a carrageenan-induced paw edema model, several pyrazole derivatives were tested for anti-inflammatory activity. Compounds showed significant reductions in edema comparable to traditional NSAIDs .
Q & A
Q. What are the standard synthetic routes for 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde, and how are intermediates validated?
The compound is typically synthesized via a Vilsmeier-Haack reaction, where 3-methyl-1-benzyl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF under controlled conditions . Subsequent nucleophilic substitution (e.g., replacing chloro with aryloxy groups) is achieved using phenols and K₂CO₃ as a base . Validation of intermediates involves thin-layer chromatography (TLC), melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, IR). For example, 5-chloro intermediates are confirmed by characteristic carbonyl stretches (~1700 cm⁻¹ in IR) and aldehyde proton signals (~9.8–10.0 ppm in ¹H NMR) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For pyrazole-carbaldehydes, crystals are grown via slow evaporation of ethanol or DCM solutions. SHELX software (e.g., SHELXL) refines the structure, revealing bond angles, torsion angles, and packing interactions . For instance, the aldehyde group’s planarity and pyridinyl ring orientation can influence intermolecular hydrogen bonding, affecting solubility and reactivity .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole-carbaldehyde functionalization be addressed?
Regioselectivity issues arise during electrophilic substitution or nucleophilic attacks due to competing reactive sites (e.g., pyrazole C-5 vs. pyridinyl N). Computational tools (DFT) predict electron density distributions to guide synthetic design . Experimentally, steric effects are modulated using bulky substituents (e.g., benzyl groups at N-1), while electronic effects are tuned via electron-withdrawing groups (e.g., chloro at C-5) . For example, hydrazine hydrate reacts selectively with azido-pyrazole-carbaldehydes at C-5 under acidic reflux, forming fused pyrazolo[3,4-c]pyrazoles .
Q. What analytical methods resolve contradictions in spectroscopic data for pyrazole-carbaldehyde derivatives?
Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may stem from tautomerism, solvate formation, or impurities. Strategies include:
- Variable-temperature NMR to detect dynamic processes (e.g., aldehyde-keto tautomerism).
- HPLC-MS to confirm purity and rule out byproducts.
- SC-XRD to unambiguously assign connectivity . For example, unexpected ¹³C signals in the 110–120 ppm range may indicate cyano or imine impurities, requiring column chromatography or recrystallization .
Q. How can this compound serve as a precursor for bioactive heterocycles, and what pharmacological targets are explored?
The aldehyde moiety enables condensation with amines/hydrazines to form Schiff bases or fused heterocycles (e.g., pyrazolo-pyridines). These derivatives are screened for antibacterial, antitumor, or antiviral activity via:
- In vitro assays : MIC tests against Gram-positive/negative bacteria .
- Docking studies : Targeting enzymes like COX-2 or kinases . For instance, 3-pyridinyl substitution enhances π-π stacking with protein active sites, improving binding affinity .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
